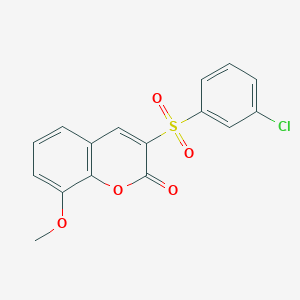

3-(3-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

3-(3-Chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group at the 3-position of the coumarin core and a methoxy substituent at the 8-position. Its molecular formula is C₁₆H₁₁ClO₅S, with a molecular weight of 368.76 g/mol . The compound is synthesized through multi-step reactions involving bromination, cyclization, and sulfonylation (see synthesis details in Section 2). Its structural uniqueness lies in the electron-withdrawing 3-chlorobenzenesulfonyl group, which enhances stability and influences biological activity by modulating electronic and steric properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-13-7-2-4-10-8-14(16(18)22-15(10)13)23(19,20)12-6-3-5-11(17)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNGMRWVQNKQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 8-methoxy-2H-chromen-2-one.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 8-methoxy-2H-chromen-2-one in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(3-Chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, leading to reduced inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Coumarin Derivatives

Key Observations :

- Electron-Withdrawing Groups : Sulfonyl derivatives (e.g., ) exhibit higher polarity and thermal stability compared to carbazole () or thiazole () analogs.

- Lipophilicity : Carbazole-containing compounds (e.g., 7b in ) show increased lipophilicity, favoring membrane permeability.

- Reactivity : Bromoacetyl-substituted coumarins () serve as intermediates for synthesizing amide or thiol derivatives.

Table 2: Bioactivity Profiles of Selected Coumarin Derivatives

Key Observations :

- Antimicrobial Potency : Thiazole-substituted coumarins () show moderate activity against Gram-positive bacteria and fungi, likely due to hydrogen bonding with microbial enzymes.

- Anticancer Activity : Carbazole derivatives () demonstrate significant cytotoxicity, attributed to intercalation with DNA or inhibition of topoisomerases.

Biological Activity

3-(3-Chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. Coumarins are a diverse class of compounds known for their various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 3-(3-Chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- Molecular Formula : C16H10ClO5S

- Molecular Weight : 368.76 g/mol

- CAS Number : 866346-83-0

The biological activity of 3-(3-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Research indicates that this compound activates caspase pathways, particularly caspase-3 and caspase-7, leading to apoptosis in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of liver and breast cancer cells through the modulation of apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines with IC50 values indicating effective inhibition of cell growth.

- Mechanistic studies revealed that the compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins in treated cells.

Antimicrobial Properties

Research has indicated that coumarin derivatives possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related coumarins have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on HepG2 and MCF-7 cells; showed IC50 values of 12 µM and 15 µM respectively. |

| Study 2 | Evaluated apoptosis induction via flow cytometry; confirmed increased caspase activity in treated cells. |

| Study 3 | Assessed antimicrobial activity against E. coli and S. aureus; preliminary results indicate moderate inhibition at higher concentrations. |

Research Findings

A comprehensive review of literature reveals several promising aspects of this compound:

- Caspase Activation : The compound significantly activates caspases involved in the apoptosis pathway.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.